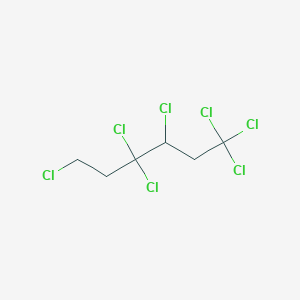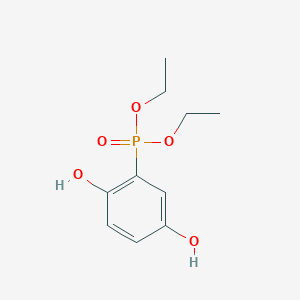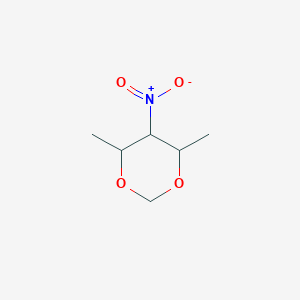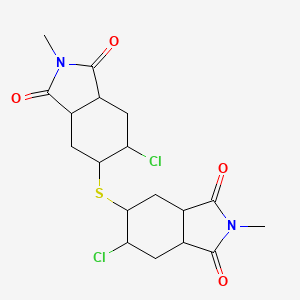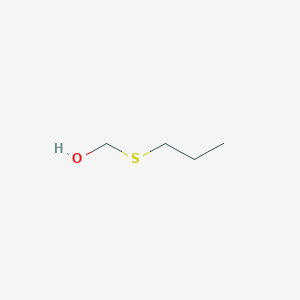
(Propylsulfanyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Propylsulfanyl)methanol is an organic compound characterized by the presence of a propylsulfanyl group attached to a methanol molecule This compound is part of the larger family of alcohols, which are known for their hydroxyl functional group (-OH) attached to a carbon atom
准备方法
Synthetic Routes and Reaction Conditions
(Propylsulfanyl)methanol can be synthesized through various methods. One common approach involves the reaction of propyl mercaptan (propylthiol) with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{HCHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts may also be employed to facilitate the reaction and improve selectivity.
化学反应分析
Types of Reactions
(Propylsulfanyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Propylsulfanyl aldehyde or propylsulfanyl carboxylic acid.
Reduction: Propylsulfanyl alkane.
Substitution: Propylsulfanyl halides.
科学研究应用
(Propylsulfanyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Propylsulfanyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the propylsulfanyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions.
相似化合物的比较
Similar Compounds
Methanol: The simplest alcohol with a hydroxyl group attached to a single carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Propanol: A three-carbon alcohol with similar properties to (Propylsulfanyl)methanol but without the sulfanyl group.
Uniqueness
This compound is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and potential applications. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes.
属性
CAS 编号 |
62839-42-3 |
|---|---|
分子式 |
C4H10OS |
分子量 |
106.19 g/mol |
IUPAC 名称 |
propylsulfanylmethanol |
InChI |
InChI=1S/C4H10OS/c1-2-3-6-4-5/h5H,2-4H2,1H3 |
InChI 键 |
ALNLHBUPMBTWEN-UHFFFAOYSA-N |
规范 SMILES |
CCCSCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)

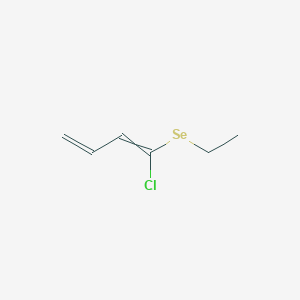

![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
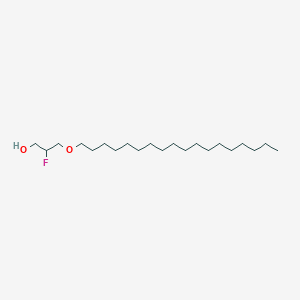
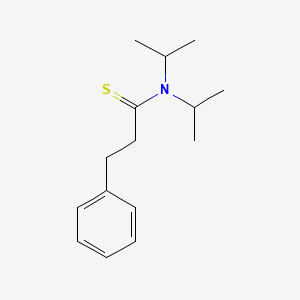
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)
